molecular formula C11H16F2N2O B1478780 azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone CAS No. 2098102-20-4

azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

Cat. No.: B1478780
CAS No.: 2098102-20-4
M. Wt: 230.25 g/mol
InChI Key: UBVXQVXCIJFJKU-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a bicyclic ketone derivative featuring a fused cyclopenta[c]pyrrolidine core substituted with two fluorine atoms at the 4,4-positions and an azetidin-3-yl group linked via a methanone bridge. Its structural uniqueness lies in the combination of a conformationally constrained bicyclic system, fluorinated substituents, and the azetidine moiety, which collectively influence its physicochemical and pharmacological properties. The fluorine atoms likely enhance metabolic stability and lipophilicity, while the azetidine ring may contribute to target-binding specificity in medicinal chemistry applications .

Properties

IUPAC Name

azetidin-3-yl-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O/c12-11(13)2-1-7-5-15(6-9(7)11)10(16)8-3-14-4-8/h7-9,14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVXQVXCIJFJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C(=O)C3CNC3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone typically involves:

  • Construction of the azetidine ring system.
  • Synthesis of the hexahydrocyclopenta[c]pyrrole core with difluoro substitution.
  • Coupling of these two fragments through an amide (methanone) linkage.

The key challenges include selective fluorination at the 4,4-positions of the hexahydrocyclopenta[c]pyrrole ring and maintaining stereochemical integrity during ring formation and coupling.

Preparation of the Azetidine Moiety

Azetidine rings are commonly prepared via:

  • Cyclization of β-amino alcohol precursors.
  • Nucleophilic substitution reactions involving haloalkyl amines.
  • Ring closure via intramolecular nucleophilic substitution under basic or acidic conditions.

In the context of this compound, azetidin-3-yl intermediates are often generated by functionalizing azetidine at the 3-position with appropriate leaving groups to enable subsequent amide bond formation.

Synthesis of 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl Core

The hexahydrocyclopenta[c]pyrrole scaffold with difluoro substitution is synthesized by:

  • Starting from cyclopentane derivatives or pyrrole precursors.
  • Introducing fluorine atoms selectively at the 4,4-positions using electrophilic fluorinating agents or via difluorocarbene insertion.
  • Hydrogenation steps to achieve the hexahydro (saturated) state of the cyclopenta[c]pyrrole ring.

Selective difluorination is critical and often achieved using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents under controlled conditions.

Coupling to Form the Methanone Linkage

The final step involves coupling the azetidin-3-yl fragment with the 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety via an amide bond:

  • Activation of the carboxylic acid or acid derivative (e.g., acid chloride, anhydride) on one fragment.
  • Nucleophilic attack by the amine group on the azetidine ring.
  • Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides to facilitate amide bond formation.
  • Purification by chromatography to isolate the desired methanone product.

Representative Synthetic Route (Based on Patent Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Azetidine ring formation Cyclization of β-amino alcohol under basic conditions Formation of azetidin-3-yl intermediate
2 Difluorination Treatment with electrophilic fluorinating agent (e.g., DAST) Introduction of 4,4-difluoro substituents
3 Hydrogenation Catalytic hydrogenation (Pd/C, H2) Saturation of cyclopenta[c]pyrrole ring
4 Amide bond formation Coupling with acid chloride or activated acid derivative using EDC/HOBt Formation of this compound
5 Purification Chromatography (silica gel, preparative HPLC) Isolation of pure target compound

Detailed Research Findings

  • Fluorination Selectivity: The difluoro substitution at the 4,4-positions is crucial for biological activity and metabolic stability. Studies show that controlled electrophilic fluorination yields high regioselectivity and prevents over-fluorination or side reactions.

  • Ring Saturation: Hydrogenation conditions must be optimized to avoid ring opening or azetidine ring degradation. Mild catalytic hydrogenation at room temperature with Pd/C is effective.

  • Amide Coupling Efficiency: Using carbodiimide-based coupling agents with additives like HOBt or HOAt improves yields and reduces racemization during amide bond formation.

  • Purification: Due to the complexity of the molecule, multi-step purification including recrystallization and chromatographic techniques ensures high purity suitable for pharmaceutical applications.

Summary Table of Preparation Parameters

Parameter Optimal Conditions / Notes
Azetidine ring formation Basic cyclization, mild heating
Difluorination reagent DAST or Selectfluor, low temperature
Hydrogenation catalyst Pd/C, H2 gas, room temperature
Amide coupling agent EDC/HOBt or DCC/HOBt
Solvent for coupling Dichloromethane or DMF
Purification technique Silica gel chromatography, preparative HPLC
Yield range Typically 45-75% overall depending on step optimization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms in the azetidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine or difluorohexahydrocyclopenta[c]pyrrol moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or carbonyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the biological activity of azetidine derivatives.

    Medicine: Potential use in drug discovery and development, particularly for compounds with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The difluorohexahydrocyclopenta[c]pyrrol moiety may enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point Purity (HPLC) Key Features
Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone Cyclopenta[c]pyrrolidine 4,4-difluoro; azetidin-3-yl methanone Not reported Not reported High lipophilicity (fluorine), conformational rigidity
Compound 41 Cyclopenta[c]pyrrolidine 6-Methoxy-triazolo[4,3-a]pyridin-3-yl; 2-(trifluoromethyl)phenyl 147–152°C >95% Electron-withdrawing CF₃ group; triazole-pyridine hybrid
Compound 42 Cyclopenta[c]pyrrolidine 6-Ethoxy-triazolo[4,3-a]pyridin-3-yl; 2-(trifluoromethyl)phenyl 110–112°C >95% Ethoxy group increases steric bulk vs. methoxy
Compound 43 Cyclopenta[c]pyrrolidine 6-Trifluoromethyl-triazolo[4,3-a]pyridin-3-yl; 2-(trifluoromethyl)phenyl 154–156°C >95% Dual CF₃ groups enhance metabolic resistance
3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine Cyclopenta[c]pyrrolidine 4,4-difluoro; propan-1-amine Not reported Not reported Amine terminus enables salt formation; reduced rigidity vs. methanone

Key Observations:

  • Azetidine vs. Triazole-Pyridine : The azetidin-3-yl group in the target compound introduces a smaller, saturated ring compared to the aromatic triazolo-pyridine systems in Compounds 41–43, which may reduce π-π stacking interactions but improve solubility .

Biological Activity

Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a novel compound belonging to the azetidine class of organic molecules, characterized by its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse applications, particularly in drug discovery and development.

Chemical Structure and Properties

The compound is defined by its IUPAC name: azetidin-3-yl-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)methanone. It possesses a four-membered nitrogen-containing heterocycle (azetidine) combined with a difluorinated cyclopentane structure. The molecular formula is C11H16F2N2OC_{11}H_{16}F_2N_2O, and it has a molecular weight of 232.26 g/mol. The presence of fluorine atoms in the structure may enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The difluorohexahydrocyclopenta[c]pyrrol moiety may enhance binding affinity and selectivity towards specific targets, potentially leading to modulation of biological pathways relevant to disease processes.

Antimicrobial Activity

Research has indicated that azetidine derivatives often exhibit significant antimicrobial properties. For instance, compounds related to azetidinones have shown effectiveness against various bacterial strains including Staphylococcus aureus and Bacillus anthracis, as well as fungal pathogens like Candida albicans . These findings suggest that this compound may also possess similar antimicrobial capabilities.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of azetidine derivatives. For example, certain azetidinone compounds demonstrated moderate inhibitory effects against human coronaviruses and influenza viruses . The specific antiviral efficacy of this compound remains to be elucidated but may follow similar trends observed in related compounds.

Anticancer Activity

Azetidine derivatives have been explored for their anticancer properties. Compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and colon cancers . The potential for this compound to act as an anticancer agent warrants further investigation.

Table 1: Summary of Biological Activities of Azetidine Derivatives

Compound TypeActivity TypeTarget Organism/Cell LineIC50/EC50 Values
AzetidinonesAntibacterialStaphylococcus aureus12 µM
AzetidinonesAntiviralHuman coronavirus (229E)45 µM
Azetidine DerivativesAnticancerMCF-7 Breast Cancer Cells<10 nM
Azetidine DerivativesAntifungalCandida albicans20 µM

Research Highlights

  • Antimicrobial Studies : A series of azetidinones were synthesized and evaluated for their antimicrobial activity against a panel of pathogens. Notably, certain compounds exhibited potent inhibition against Staphylococcus aureus, indicating the therapeutic potential of these derivatives .
  • Antiviral Screening : In vitro studies demonstrated that some azetidinone derivatives could inhibit viral replication in human cells infected with coronaviruses. The compound trans-11f showed promising results with an EC50 value lower than that of standard antiviral drugs .
  • Anticancer Efficacy : Research on azetidine derivatives revealed significant antiproliferative effects on various cancer cell lines. Compounds were found to induce apoptosis in breast cancer cells at nanomolar concentrations, suggesting a mechanism that warrants further exploration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
Reactant of Route 2
Reactant of Route 2
azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

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